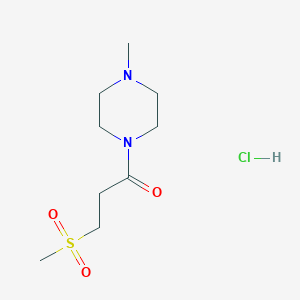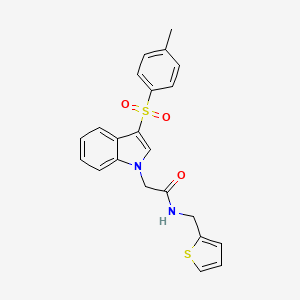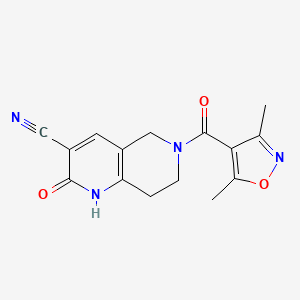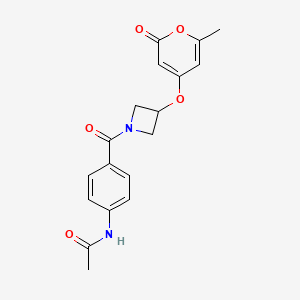
N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(4-(3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)azetidine-1-carbonyl)phenyl)acetamide” is a complex organic compound. It contains a 2H-pyran ring, which is a six-membered heterocyclic compound containing one oxygen atom . The compound also contains an azetidine ring, which is a four-membered heterocyclic compound with one nitrogen atom .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A multicomponent reaction involving phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one was used to synthesize a related compound . This method is based on a tandem Knoevenagel–Michael protocol .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a 2H-pyran ring, which is oxygen-containing six-membered ring . It also contains an azetidine ring, which is a nitrogen-containing four-membered ring . The compound also contains a carbonyl group (C=O) and an amide group (CONH2) .Chemical Reactions Analysis
The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the carbonyl group can undergo nucleophilic addition reactions, and the amide group can participate in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its structure and the properties of similar compounds. For example, it is likely to be a solid at room temperature . Its boiling point and melting point can be estimated based on the properties of similar compounds .Applications De Recherche Scientifique
Coordination Complexes and Antioxidant Activity
Research on pyrazole-acetamide derivatives, closely related to the structure of interest, reveals their utility in synthesizing coordination complexes with metals like Co(II) and Cu(II). These complexes are characterized by their unique coordination environments and supramolecular architectures, which are primarily stabilized through hydrogen bonding interactions. Notably, these compounds have demonstrated significant antioxidant activity, indicating potential applications in areas requiring oxidative stress mitigation, such as materials science and pharmacology (Chkirate et al., 2019).
Anticancer Activity
Another aspect of research on similar acetamide derivatives focuses on their anticancer properties. Specific aryloxy groups attached to the core structure have shown appreciable cancer cell growth inhibition across various cancer cell lines. This suggests that by modifying the acetamide core with different functional groups, it's possible to enhance the compound's biological activity, potentially leading to novel anticancer agents (Al-Sanea et al., 2020).
Synthetic Methodologies
The synthesis of azetidin-3-ones, which are part of the compound's structure, showcases the versatility and potential of these frameworks in organic synthesis. These compounds serve as substrates for further chemical modifications, leading to a wide array of biologically active molecules. The methodologies employed in their synthesis, such as gold-catalyzed intermolecular oxidation, highlight the evolving nature of synthetic organic chemistry and its capability to produce complex molecules with significant precision (Ye et al., 2011).
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[3-(2-methyl-6-oxopyran-4-yl)oxyazetidine-1-carbonyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-11-7-15(8-17(22)24-11)25-16-9-20(10-16)18(23)13-3-5-14(6-4-13)19-12(2)21/h3-8,16H,9-10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOHBJZUPHFKNPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)C3=CC=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

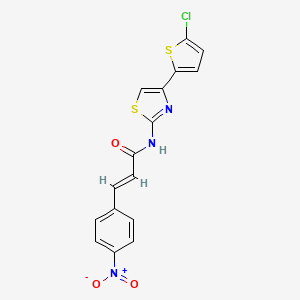

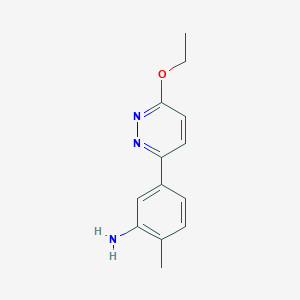
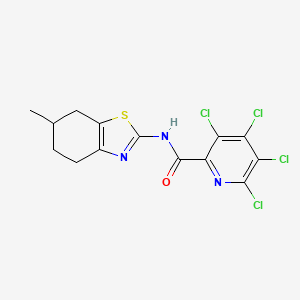
![5-Bromo-6-chloro-N-[2-hydroxy-2-(oxolan-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2991615.png)
![(5-Fluoropyridin-3-yl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2991616.png)
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2991619.png)

